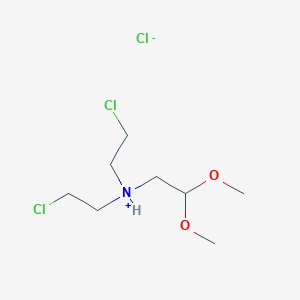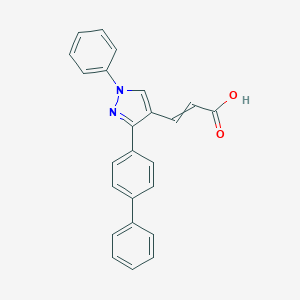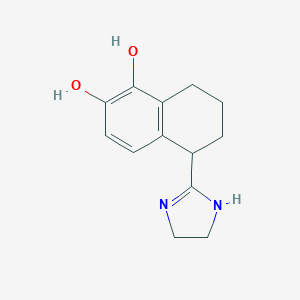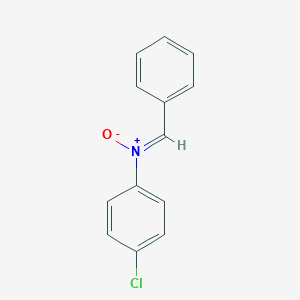
Nitrone, N-(p-chlorophenyl)-alpha-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitrone, N-(p-chlorophenyl)-alpha-phenyl-, also known as PCPN, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a type of nitrone, which is a class of organic compounds that contain a nitrogen-oxygen double bond and a carbon-nitrogen double bond. PCPN is a highly reactive compound that has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Nitrone, N-(p-chlorophenyl)-alpha-phenyl- has been studied extensively in various fields of research, including organic chemistry, medicinal chemistry, and biochemistry. In organic chemistry, Nitrone, N-(p-chlorophenyl)-alpha-phenyl- has been used as a reagent for the synthesis of various compounds, including oximes, isoxazoles, and pyrazoles. In medicinal chemistry, Nitrone, N-(p-chlorophenyl)-alpha-phenyl- has been found to exhibit neuroprotective properties and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In biochemistry, Nitrone, N-(p-chlorophenyl)-alpha-phenyl- has been used to trap and study free radicals and reactive oxygen species.
Mechanism of Action
The mechanism of action of Nitrone, N-(p-chlorophenyl)-alpha-phenyl- is not fully understood, but it is believed to involve the formation of a stable adduct with free radicals and reactive oxygen species. The adduct formation prevents these species from damaging cellular components, such as proteins and DNA, and thereby protects the cells from oxidative stress.
Biochemical and physiological effects:
Nitrone, N-(p-chlorophenyl)-alpha-phenyl- has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. Nitrone, N-(p-chlorophenyl)-alpha-phenyl- has been shown to protect neuronal cells from oxidative stress-induced cell death and to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using Nitrone, N-(p-chlorophenyl)-alpha-phenyl- in lab experiments include its high reactivity, stability, and selectivity towards free radicals and reactive oxygen species. However, Nitrone, N-(p-chlorophenyl)-alpha-phenyl- is a highly toxic compound and requires careful handling and disposal. Additionally, the synthesis of Nitrone, N-(p-chlorophenyl)-alpha-phenyl- is a multi-step process that requires specialized equipment and expertise.
Future Directions
Future research on Nitrone, N-(p-chlorophenyl)-alpha-phenyl- could focus on its potential applications in the treatment of neurodegenerative diseases, as well as its use as a reagent for the synthesis of novel compounds. Additionally, further studies could be conducted to elucidate the mechanism of action of Nitrone, N-(p-chlorophenyl)-alpha-phenyl- and to explore its potential applications in other fields of research, such as materials science and environmental chemistry.
In conclusion, Nitrone, N-(p-chlorophenyl)-alpha-phenyl- is a synthetic compound that has shown great potential in various fields of research. Its high reactivity and selectivity towards free radicals and reactive oxygen species make it a valuable tool for studying oxidative stress and its role in various diseases. However, the toxic nature of Nitrone, N-(p-chlorophenyl)-alpha-phenyl- requires careful handling and disposal, and further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of Nitrone, N-(p-chlorophenyl)-alpha-phenyl- involves the reaction of p-chlorobenzaldehyde with alpha-phenylhydroxylamine in the presence of a catalyst. The reaction results in the formation of Nitrone, N-(p-chlorophenyl)-alpha-phenyl- as a yellow crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
properties
CAS RN |
19865-58-8 |
|---|---|
Product Name |
Nitrone, N-(p-chlorophenyl)-alpha-phenyl- |
Molecular Formula |
C31H26ClNO4 |
Molecular Weight |
231.68 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-phenylmethanimine oxide |
InChI |
InChI=1S/C13H10ClNO/c14-12-6-8-13(9-7-12)15(16)10-11-4-2-1-3-5-11/h1-10H/b15-10- |
InChI Key |
SQFOKZCBFNORNB-GDNBJRDFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=[N+](/C2=CC=C(C=C2)Cl)\[O-] |
SMILES |
C1=CC=C(C=C1)C=[N+](C2=CC=C(C=C2)Cl)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=[N+](C2=CC=C(C=C2)Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



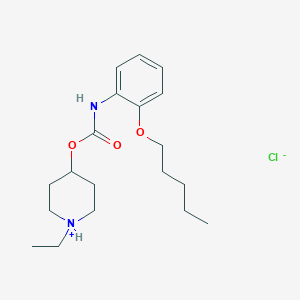
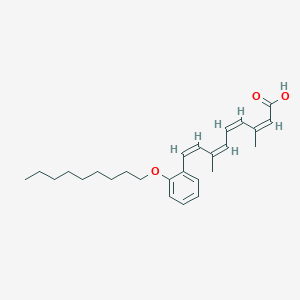

![Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane](/img/structure/B217112.png)
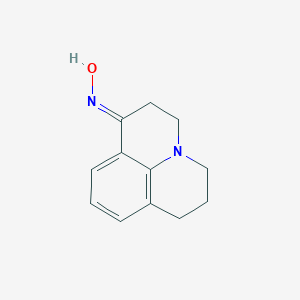
![cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile](/img/structure/B217133.png)
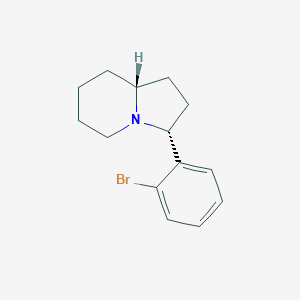

benzene](/img/structure/B217147.png)
![3-[(3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B217158.png)
